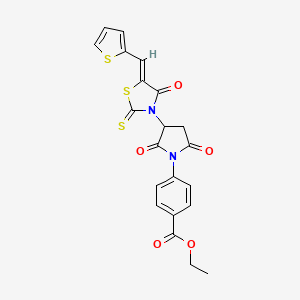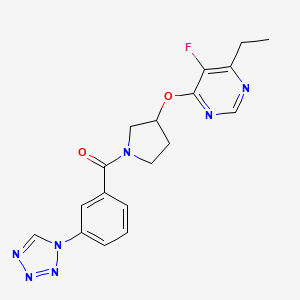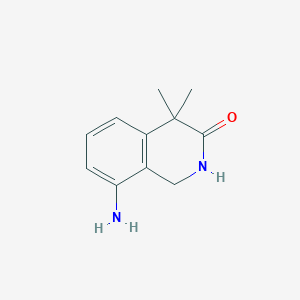
8-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one (8-ADDIQ) is an organic compound that has been the subject of numerous scientific studies due to its potential applications in biochemistry and physiology. 8-ADDIQ is a derivative of isoquinoline and is a member of the isoquinolinone family. It has a molecular weight of 168.22 g/mol and is a yellow-orange powder at room temperature. 8-ADDIQ is also known as this compound, this compound, this compound, this compound, this compound, this compound, this compound, this compound, this compound, this compound, and this compound.
Aplicaciones Científicas De Investigación
8-ADDIQ has been studied extensively in the scientific community due to its potential applications in biochemistry and physiology. It has been used in the synthesis of various compounds, such as the anticancer drug 8-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one (8-ADDIQ). It has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 8-ADDIQ has been studied as a possible inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of drugs.
Mecanismo De Acción
The exact mechanism of action for 8-ADDIQ is not yet fully understood. However, it is believed to act as a competitive inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of inflammatory mediators, so 8-ADDIQ is thought to reduce inflammation by blocking the production of these mediators. Additionally, 8-ADDIQ is also believed to act as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-ADDIQ are still being studied. However, it is believed to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, 8-ADDIQ has been shown to reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to reduce the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Furthermore, 8-ADDIQ has been shown to inhibit the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-ADDIQ in lab experiments is that it is relatively easy to synthesize. Additionally, it is a relatively stable compound, so it can be stored for long periods of time without significant degradation. Furthermore, 8-ADDIQ is a relatively safe compound, so it can be used in experiments without the risk of toxicity or other adverse effects.
However, there are some limitations to using 8-ADDIQ in lab experiments. For example, it is a relatively expensive compound, so it may not be feasible to use it in large-scale experiments. Additionally, its effects on biochemical and physiological processes are still being studied, so its full potential is not yet known.
Direcciones Futuras
There are several potential future directions for 8-ADDIQ research. First, further studies are needed to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further studies are needed to explore its potential applications in the treatment of various diseases, such as cancer and inflammation. Finally, further studies are needed to explore its potential as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of drugs.
Métodos De Síntesis
The synthesis of 8-ADDIQ is a multi-step process that involves the reaction of 4-amino-4-methyl-1,2-dihydroisoquinoline with dimethylformamide in the presence of sodium hydroxide. This reaction produces 8-ADDIQ and dimethylformamide, which is then removed by distillation. The reaction can be further optimized by using a higher temperature or a longer reaction time. The product can then be purified by recrystallization from methanol or ethanol.
Propiedades
IUPAC Name |
8-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)8-4-3-5-9(12)7(8)6-13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOPLZHHTDDLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CNC1=O)C(=CC=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

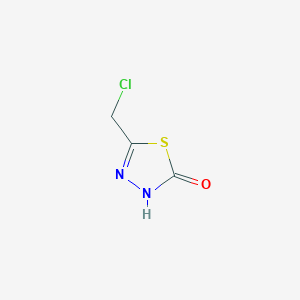
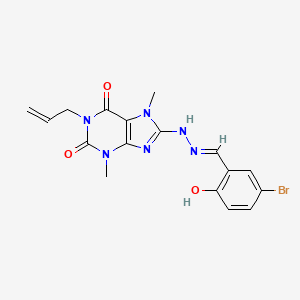
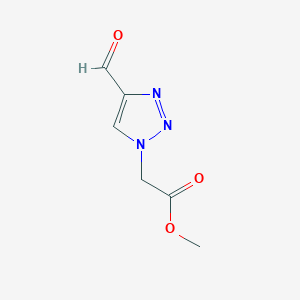
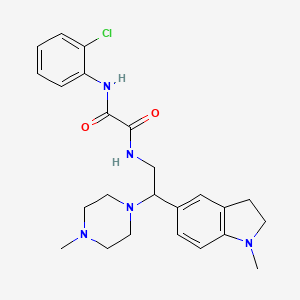
![4-[(2-Chlorophenyl)methanesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2902956.png)
![N~4~-(3-chlorophenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2902957.png)
![5,5-Dimethyl-3-{2-[4-(trifluoromethyl)anilino]vinyl}-2-cyclohexen-1-one](/img/structure/B2902958.png)
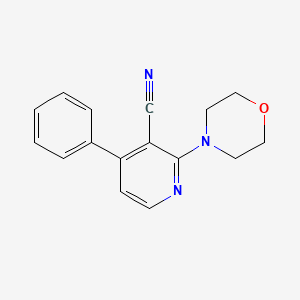
![2-Chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylacetamide](/img/structure/B2902962.png)
![2-(4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2902963.png)

![1-(3-chloro-4-methoxyphenyl)-4-cycloheptylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2902966.png)
